N-(2-Mercaptopropyl)acetamide
Description
N-(2-Mercaptopropyl)acetamide is a sulfur-containing acetamide derivative characterized by a mercapto (-SH) group attached to the propyl chain of the acetamide backbone.
Properties
CAS No. |
120626-90-6 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-(2-sulfanylpropyl)acetamide |
InChI |
InChI=1S/C5H11NOS/c1-4(8)3-6-5(2)7/h4,8H,3H2,1-2H3,(H,6,7) |
InChI Key |
NDALELRIQMWDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Mercaptopropyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptopropionic acid with acetamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield corresponding thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted acetamides
Scientific Research Applications
Chemical Properties and Structure
N-(2-Mercaptopropyl)acetamide has the molecular formula CHNOS, featuring a mercapto group (-SH) attached to a propyl chain and an acetamide group (-CONH). The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Chemistry
This compound serves as a precursor for synthesizing more complex molecules. Its thiol group can form covalent bonds with other compounds, facilitating the development of new materials and chemical entities. It is particularly useful in the synthesis of thiol-containing polymers and ligands for metal complexes.
Biology
Research into the biological applications of this compound has revealed its potential role in biochemical pathways. The compound's ability to interact with proteins through thiol groups can influence enzyme activity and cellular processes. Studies indicate that it may act as a modulator of various biological functions, including antioxidant activity and enzyme inhibition.
Medicine
The therapeutic potential of this compound is under investigation, especially regarding its effects on diseases related to oxidative stress and inflammation. Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Additionally, its role in modulating pain pathways highlights its potential as an analgesic.
Antimicrobial Activity
A study exploring the antimicrobial properties of thiol-containing compounds found that derivatives similar to this compound exhibited significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, compounds with similar structures have demonstrated inhibition of acetylcholinesterase, which is critical in neurodegenerative diseases . This suggests that this compound may have implications in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Antioxidant | Modulates oxidative stress responses |
| Study Title | Methodology | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiol Compounds | Agar well diffusion assay | Significant antibacterial activity observed |
| Enzyme Inhibition Studies | Enzyme assays with various concentrations | Inhibition of acetylcholinesterase noted |
Mechanism of Action
The mechanism of action of N-(2-Mercaptopropyl)acetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
Key structural analogs of N-(2-Mercaptopropyl)acetamide include:
Key Observations :
- Sulfur-Containing Analogs : While this compound contains a free thiol (-SH), other sulfur-bearing analogs like benzothiazole derivatives (e.g., ) or thiazolyl compounds () incorporate sulfur within heterocyclic rings. These structures often enhance metabolic stability compared to free thiols, which are prone to oxidation .
- Biological Activity : Analogs with aromatic or heterocyclic substituents (e.g., benzothiazole, tetrahydrocarbazole) show targeted bioactivity, such as kinase inhibition or CNS modulation . In contrast, alkyl-substituted acetamides (e.g., N-(2-Methylpropyl)acetamide) lack documented bioactivity in the evidence, suggesting substituent complexity drives efficacy .
Anti-Cancer Acetamides ():
Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide demonstrated potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (MTT assay) .
Metabolic and Stability Considerations:
- Thiol vs. Thioether Groups : The free thiol in this compound may confer higher reactivity but lower stability compared to thioether-containing analogs (e.g., benzothiazole derivatives). This could limit its pharmacokinetic profile unless stabilized via prodrug strategies.
- Patent Compounds : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () highlight industry interest in fluorinated acetamides for enhanced bioavailability and target affinity .
Biological Activity
N-(2-Mercaptopropyl)acetamide, a derivative of acetamide with a mercapto group, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity through various studies, including its antibacterial effects, potential anticancer properties, and mechanisms of action.
Overview of this compound
This compound is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is linked to an acetamide moiety. This structural configuration allows it to interact with biological targets effectively, influencing various biochemical pathways.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of this compound and its derivatives. For instance, research on related compounds synthesized from 2-mercaptobenzothiazole revealed significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of some derivatives were found to be lower than those of standard antibiotics like levofloxacin .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 25 | E. coli |
| This compound | 50 | S. aureus |
| This compound | 75 | S. typhi |
| Levofloxacin | 100 | B. subtilis |
Anticancer Potential
The anticancer activity of this compound has also been investigated. Studies involving related compounds indicate that mercapto derivatives can inhibit tumor growth effectively. For example, compounds derived from 2-mercaptobenzothiazole showed promising results in reducing tumor size in experimental models, suggesting that the thiol group may play a crucial role in mediating cytotoxic effects against cancer cells .
Case Study: In Vivo Antitumor Activity
In a study utilizing Ehrlich Ascites tumor models, various concentrations of this compound derivatives were administered. The results demonstrated a significant reduction in tumor growth compared to control groups:
- Concentration : 400 mg/kg body weight led to a 60% inhibition of tumor growth.
- Concentration : 200 mg/kg body weight resulted in a 40% inhibition.
- Concentration : 40 mg/kg body weight showed a modest 20% inhibition.
These findings highlight the compound's potential as an anticancer agent, particularly in formulations designed for targeted delivery .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Antibacterial Mechanism : The thiol group may interact with bacterial cell membranes or enzymes critical for cell wall synthesis, leading to cell lysis or inhibition of growth.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms or by inhibiting key signaling pathways involved in cell proliferation and survival.
- Biofilm Inhibition : Some studies have indicated that derivatives can significantly reduce biofilm formation in bacterial cultures, enhancing their efficacy against persistent infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
